molecular formula C17H19N3O3S B5088226 Ethyl 4-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate

Ethyl 4-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate

Cat. No.: B5088226
M. Wt: 345.4 g/mol
InChI Key: NYGQQIIQCINSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate typically involves multiple steps, starting with the preparation of the pyrimidine derivative. One common method involves the condensation of β-dicarbonyl compounds with amines to form the pyrimidine ring . The benzoate ester is then introduced through esterification reactions, often using ethyl alcohol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may utilize microwave irradiation to accelerate the reaction rates and improve yields. This method has been shown to be effective in synthesizing similar compounds, such as ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Ethyl 4-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleic acids or proteins, influencing various biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate is unique due to its specific structural features, such as the combination of a benzoate ester and a pyrimidine derivative. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-4-23-17(22)13-5-7-14(8-6-13)20-16(21)12(3)24-15-9-11(2)18-10-19-15/h5-10,12H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGQQIIQCINSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=NC=NC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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